1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a unique structure combining a pyrazole ring with a thiophene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of thiophene derivatives with hydrazine and cyclopentanone under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde share structural similarities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethylpyrazole exhibit similar chemical properties
Uniqueness: 1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its combined pyrazole and thiophene structure, which imparts distinct electronic and steric properties. This dual functionality enhances its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C13H16N2S |
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Molecular Weight |
232.35 g/mol |
IUPAC Name |
1-propan-2-yl-3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C13H16N2S/c1-9(2)15-11-6-3-5-10(11)13(14-15)12-7-4-8-16-12/h4,7-9H,3,5-6H2,1-2H3 |
InChI Key |
WNZDBGKAUPUECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C(=N1)C3=CC=CS3 |
Origin of Product |
United States |
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